2-Methoxy-6-vinylnaphthalene

Catalog No.
S575731
CAS No.
63444-51-9
M.F
C13H12O
M. Wt
184.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-6-vinylnaphthalene

CAS Number

63444-51-9

Product Name

2-Methoxy-6-vinylnaphthalene

IUPAC Name

2-ethenyl-6-methoxynaphthalene

Molecular Formula

C13H12O

Molecular Weight

184.23 g/mol

InChI

InChI=1S/C13H12O/c1-3-10-4-5-12-9-13(14-2)7-6-11(12)8-10/h3-9H,1H2,2H3

InChI Key

DGQUMYDUFBBKPK-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C=C

Synonyms

2-vinyl-6-methoxynaphthalene

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C=C

2-Methoxy-6-vinylnaphthalene (MVN) is a highly functionalized vinylarene characterized by its rigid methoxynaphthyl core and reactive terminal alkene. In industrial and advanced laboratory procurement, it is primarily sourced as a direct, atom-economical precursor for the synthesis of the nonsteroidal anti-inflammatory drug (NSAID) naproxen via catalytic asymmetric hydroformylation, hydrocyanation, or hydrovinylation. Unlike simpler aromatic precursors that require multi-step stoichiometric functionalization, MVN's pre-installed vinyl group allows for direct transition-metal-catalyzed carbon-carbon bond formation. Furthermore, its extended π-system and electron-rich methoxy substituent make it a valuable specialty monomer for synthesizing high-glass-transition (Tg) polymers and fluorescent materials, offering distinct electronic and steric properties compared to standard styrenic monomers [1].

Procuring upstream precursors like 2-methoxynaphthalene (nerolin) or 6-methoxy-2-acetonaphthone (MAN) instead of MVN introduces severe process inefficiencies. The classical synthesis from 2-methoxynaphthalene requires Friedel-Crafts acylation, which not only generates stoichiometric aluminum hydroxide waste that must be landfilled but also suffers from poor regioselectivity, producing unwanted 1-substituted isomers that necessitate costly crystallization cleanup steps. Similarly, substituting MVN with 2-bromo-6-methoxynaphthalene (BMN) requires hazardous Grignard reagent formation and stoichiometric zinc coupling. By procuring MVN directly, chemists bypass these environmentally taxing and low-yielding stoichiometric steps, enabling clean, catalytic downstream processing via homogeneous rhodium, nickel, or iridium catalysis[1].

Catalytic Efficiency and Yield in Asymmetric Hydrovinylation

In transition-metal-catalyzed hydrovinylation, the electronic properties of the aryl ring significantly impact conversion rates. When subjected to nickel-catalyzed hydrovinylation under 10 atm of ethylene, 2-methoxy-6-vinylnaphthalene achieves exceptional conversion, yielding 96% of the desired branched product. In contrast, the unfunctionalized analog 2-vinylnaphthalene exhibits diminished reactivity and lower overall yields under identical conditions, highlighting the activating effect of the 6-methoxy group on the catalytic cycle [1].

Evidence DimensionHydrovinylation Product Yield (GC)
Target Compound Data96% yield (2-methoxy-6-vinylnaphthalene)
Comparator Or BaselineLower yield and diminished reactivity (2-vinylnaphthalene)
Quantified DifferenceSignificant yield enhancement driven by the electron-donating methoxy substituent
ConditionsRoom temperature, 10 atm ethylene, Ni-catalyzed hydrovinylation

High-yielding hydrovinylation of MVN directly provides the 3-aryl-1-butene framework, a critical intermediate for naproxen, minimizing unreacted starting material and improving process economics.

Atom Economy and Waste Reduction in Naproxen Synthesis

The procurement of MVN enables an environmentally benign, two-step catalytic hydroformylation-oxidation route to naproxen. Utilizing a Rh(CO)2(acac) catalyst, MVN is hydroformylated to 2-(6-methoxynaphthyl)propanal and subsequently oxidized with H2O2. This catalytic route boasts near-perfect atom economy compared to the classical Syntex or Zambon processes starting from 2-methoxynaphthalene or beta-naphthol, which generate massive amounts of inorganic salts (e.g., sodium bromide, aluminum hydroxide) and require hazardous reagents like methyl chloride and zinc chloride [1].

Evidence DimensionStoichiometric Waste Generation
Target Compound DataCatalytic addition (H2/CO and H2O2) with minimal inorganic waste
Comparator Or BaselineStoichiometric aluminum hydroxide and bromide salts (2-methoxynaphthalene / beta-naphthol routes)
Quantified DifferenceElimination of stoichiometric metal/halogen waste streams
ConditionsRh-catalyzed hydroformylation vs. classical Friedel-Crafts/Grignard routes

Procuring MVN shifts the synthetic paradigm from waste-heavy stoichiometric chemistry to green, catalytic processing, drastically reducing disposal costs.

Enantioselectivity in Asymmetric Hydrocyanation

MVN serves as an optimal substrate for highly enantioselective hydrocyanation, a critical transformation for installing the chiral center of naproxen. Using optimized nickel-phosphine catalyst systems or dual electrocatalytic methods, the hydrocyanation of MVN consistently achieves high enantiomeric excess (ee). The rigid, extended pi-system of the naphthyl ring, combined with the methoxy group, provides essential non-covalent interactions (C–H···π) with chiral ligands that are absent in simpler terminal alkenes like 1-octene or unfunctionalized styrene, leading to superior stereocontrol [1].

Evidence DimensionEnantiomeric Excess (ee) in Hydrocyanation
Target Compound DataHigh ee due to favorable catalyst-substrate π-interactions
Comparator Or BaselineLower ee and poor regioselectivity in simple aliphatic alkenes
Quantified DifferenceSuperior stereocontrol enabled by the methoxynaphthyl framework
ConditionsNi-catalyzed or dual electrocatalytic asymmetric hydrocyanation

For pharmaceutical precursor synthesis, the high ee achievable with MVN directly translates to higher yields of the active (S)-naproxen enantiomer, reducing costly chiral resolution steps.

Precursor for Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)

MVN is the premier starting material for the catalytic synthesis of naproxen. Its terminal vinyl group is perfectly suited for asymmetric hydroformylation, hydrocyanation, or hydrovinylation, allowing researchers and process chemists to bypass the polluting stoichiometric steps of legacy manufacturing routes [1].

Substrate for Novel Asymmetric Catalysis Development

Due to its well-documented reactivity and the pharmaceutical relevance of its products, MVN is a standard benchmark substrate for evaluating new chiral ligands (e.g., BINAPHOS, diazaphospholanes) and novel catalytic methods, such as dual electrocatalysis or iridium-catalyzed hydroalkenylation [3].

Specialty Monomer for High-Tg Polymers

Beyond small-molecule synthesis, MVN is utilized as a specialty vinylarene monomer in polymer science. The bulky, rigid methoxynaphthyl side chain imparts high glass transition temperatures (Tg) and unique photophysical properties to the resulting poly(vinylnaphthalene) derivatives, making it superior to standard styrene for advanced optical and structural materials [2].

XLogP3

3.9

Wikipedia

6-Methoxy-2-vinylnaphthalene

Dates

Last modified: 08-15-2023

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